molecular formula C14H10N2S B1195647 2-phenyl-1H-quinazoline-4-thione CAS No. 6483-99-4

2-phenyl-1H-quinazoline-4-thione

Cat. No. B1195647
CAS RN: 6483-99-4
M. Wt: 238.31 g/mol
InChI Key: GJELWRJKAIJFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-phenyl-1H-quinazoline-4-thione” is a derivative of quinazoline, a class of organic compounds that are widely studied due to their significant biological activities . Quinazoline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, photosynthesis-inhibiting, and antialgal activity .


Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In particular, a series of novel 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones were synthesized and tested for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity .


Molecular Structure Analysis

Quinazoline derivatives are N-containing heterocyclic compounds. They are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .


Chemical Reactions Analysis

Quinazoline derivatives can participate in various chemical reactions. For instance, they can catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation .

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-Inflammatory Activity

2-Phenyl-1H-quinazoline-4-thione derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. Some derivatives exhibited significant activity against microbes, pain, and inflammation, suggesting their therapeutic potential in these areas (Dash, Dash, Laloo, & Medhi, 2017).

Synthesis of Fused Quinazolinethiones

Research has been conducted on the synthesis of 4-substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones and their S-alkyl/aryl derivatives. This work contributes to the broader understanding of quinazoline derivatives' synthesis and potential applications in various biological activities (Kaur & Kaur, 2007).

Application in In Vivo Antitumor Activity

Some novel isomeric series of quinazoline-4-one/4-thione derivatives have been synthesized, showing promising in vivo antitumor properties. This suggests the potential of these compounds in cancer treatment research (Dash, Dash, Laloo, & Chakraborty, 2017).

Sensor for Heavy Metals

A derivative of 2-phenyl-1H-quinazoline-4-thione has been used to create a highly selective sensor for mercury ions (Hg2+). This application demonstrates the compound's potential in environmental monitoring and public health (Mei et al., 2012).

Anticonvulsant and CNS Depressant Activities

Quinazoline-4-one/4-thione derivatives have been evaluated for their anticonvulsant and central nervous system (CNS) depressant properties. Some compounds displayed significant activity in these areas, highlighting their potential in developing new CNS drugs (Dash, Dash, & Laloo, 2016).

Future Directions

The future directions in the research of quinazoline derivatives include further exploration of their biological activities and the development of novel synthetic methods . The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine are also being explored .

properties

IUPAC Name

2-phenyl-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJELWRJKAIJFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356937
Record name 2-Phenylquinazoline-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1H-quinazoline-4-thione

CAS RN

6483-99-4
Record name 2-Phenylquinazoline-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-1H-quinazoline-4-thione
Reactant of Route 2
2-phenyl-1H-quinazoline-4-thione
Reactant of Route 3
2-phenyl-1H-quinazoline-4-thione
Reactant of Route 4
2-phenyl-1H-quinazoline-4-thione
Reactant of Route 5
2-phenyl-1H-quinazoline-4-thione
Reactant of Route 6
2-phenyl-1H-quinazoline-4-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.